molecular formula C8H9F2NO B8161352 5-Ethoxy-2,4-difluoroaniline

5-Ethoxy-2,4-difluoroaniline

Cat. No.: B8161352
M. Wt: 173.16 g/mol
InChI Key: KWCVONTXJSBYJN-UHFFFAOYSA-N
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Description

5-Ethoxy-2,4-difluoroaniline: is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,4-difluoroaniline can be achieved through several methods. One common approach involves the fluorination of 5-ethoxyaniline. The process typically includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous-flow reactors to ensure better control over reaction conditions and to improve yield and safety. The use of phase transfer catalysts can also enhance the efficiency of the fluorination step .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2,4-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethoxy-2,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethoxy-2,4-difluoroaniline exerts its effects depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability. The ethoxy group can influence the compound’s solubility and reactivity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethoxy-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCVONTXJSBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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